Methyl 4-(cyclopropylethynyl)benzoate
Description
Methyl 4-(cyclopropylethynyl)benzoate is an organic compound featuring a benzoate ester core substituted at the para position with a cyclopropylethynyl group. This structural motif combines the rigidity of the cyclopropane ring with the linear geometry of the ethynyl linker, imparting unique electronic and steric properties.
Key structural attributes:
- Benzoate ester: Provides hydrolytic stability and facilitates derivatization.
- Cyclopropylethynyl substituent: Introduces steric constraints and electron-withdrawing effects, which may influence reactivity and intermolecular interactions.
Properties
Molecular Formula |
C13H12O2 |
|---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
methyl 4-(2-cyclopropylethynyl)benzoate |
InChI |
InChI=1S/C13H12O2/c1-15-13(14)12-8-6-11(7-9-12)5-4-10-2-3-10/h6-10H,2-3H2,1H3 |
InChI Key |
OGSXYVGYBNFEBF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CC2CC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Methyl 4-(cyclopropylethynyl)benzoate
General Synthetic Strategy
The most effective and widely used method for preparing this compound is the Sonogashira cross-coupling reaction . This reaction couples an aryl halide, typically methyl 4-iodobenzoate or methyl 4-bromobenzoate, with a terminal alkyne, in this case cyclopropylacetylene, under palladium and copper catalysis.
Reaction Scheme:
$$
\text{Methyl 4-iodobenzoate} + \text{Cyclopropylacetylene} \xrightarrow[\text{CuI}]{\text{Pd(PPh}3)2\text{Cl}2, \text{Et}3\text{N}} \text{this compound}
$$
Detailed Procedure
-
- Methyl 4-iodobenzoate (or methyl 4-bromobenzoate)
- Cyclopropylacetylene (terminal alkyne)
- Palladium catalyst: Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride)
- Copper co-catalyst: CuI (Copper(I) iodide)
- Base: Triethylamine (Et₃N) or other organic bases
- Solvent: Typically tetrahydrofuran (THF), dimethylformamide (DMF), or a mixture with triethylamine
-
- Temperature: Room temperature to 60 °C
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidative degradation
- Reaction time: 6 to 24 hours depending on scale and catalyst loading
Workup :
- After completion, the reaction mixture is quenched with water.
- The product is extracted into an organic solvent such as ethyl acetate.
- Purification is typically done by column chromatography on silica gel.
Key Experimental Data from Literature
A closely related compound, methyl 4-(trimethylsilylethynyl)benzoate, was synthesized using a similar Sonogashira coupling approach with trimethylsilylacetylene and 4-iodomethylbenzoate as precursors. This method is directly translatable to the cyclopropylacetylene substrate with minor adjustments.
| Parameter | Typical Value / Condition |
|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) |
| Co-catalyst | CuI (5-10 mol%) |
| Base | Triethylamine (2-3 equivalents) |
| Solvent | THF or DMF |
| Temperature | 25–60 °C |
| Reaction Time | 6–24 hours |
| Yield | 70–90% (depending on substrate purity and conditions) |
Alternative Preparation Routes
Although the Sonogashira coupling is the most straightforward and commonly employed method, alternative synthetic routes include:
Direct alkynylation via C–H activation : This method uses transition-metal catalysis to directly couple the alkyne to the aromatic ring without pre-functionalization. However, such methods are less common for methyl benzoates and require more specialized catalysts.
Stepwise synthesis via protected intermediates : For example, preparing methyl 4-(trimethylsilylethynyl)benzoate first, followed by deprotection and cyclopropylation. This can be useful for sensitive substrates but is more laborious.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Advantages | Limitations |
|---|---|---|---|
| Sonogashira Cross-Coupling | Methyl 4-iodobenzoate, cyclopropylacetylene, Pd catalyst, CuI, Et₃N, THF, 25–60 °C | High yield, straightforward, scalable | Requires inert atmosphere, sensitive to moisture |
| C–H Activation Alkynylation | Transition metal catalysts (e.g., Pd, Rh), alkyne, base | Direct functionalization, no halide needed | Less general, more complex catalysts |
| Stepwise Protection/Deprotection | Trimethylsilylethynyl intermediate, deprotection, cyclopropylation | Allows functional group tolerance | Multi-step, lower overall yield |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-cyclopropylethynyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-cyclopropylethynyl)benzoic acid.
Reduction: Formation of 4-(2-cyclopropylethynyl)benzyl alcohol.
Substitution: Formation of halogenated derivatives of methyl 4-(2-cyclopropylethynyl)benzoate.
Scientific Research Applications
Potential Applications
Methyl 4-(cyclopropylethynyl)benzoate has potential applications in various fields, including pharmaceuticals, where it can serve as an intermediate in drug synthesis. Compounds with similar structures have been studied for their potential pharmacological effects, suggesting that the cyclopropylethynyl group may influence interactions with biological targets like enzymes or receptors, potentially leading to applications in medicinal chemistry.
Research and Development
- Interaction with Biological Systems: Research is essential to understand the potential pharmacological properties of this compound. These studies typically focus on in vitro assays to assess binding affinity and selectivity for relevant biological targets and in vivo studies to evaluate efficacy, safety, and pharmacokinetic properties.
- Drug Development: These studies help define the compound's role in biological systems and its applicability in drug development.
Chemical Transformations
This compound can undergo various chemical transformations due to its reactive functional groups, making it a versatile intermediate in organic synthesis. The synthesis of this compound typically involves Sonogashira coupling reactions. This method allows for the controlled introduction of both the cyclopropylethynyl and benzoate functionalities.
Mechanism of Action
The mechanism of action of methyl 4-(2-cyclopropylethynyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues in the Benzoate Ester Family
The following table compares Methyl 4-(cyclopropylethynyl)benzoate with structurally related benzoate esters:
Key Observations:
Substituent Position: The para-substituted cyclopropylethynyl group in the target compound contrasts with ortho-substituted analogues (e.g., Methyl 2-(cyclopropylethynyl)benzoate). Piperazine-linked quinoline derivatives (C1-C7) demonstrate how bulkier substituents at the para position can enhance biological activity, as seen in their anticancer properties .
Functional Group Effects :
- Electron-withdrawing groups (e.g., trifluoromethyl in Methyl 4-(trifluoromethyl)benzoate) increase electrophilicity, favoring nucleophilic substitution reactions. In contrast, the cyclopropylethynyl group may act as a mild electron-withdrawing moiety due to sp-hybridized carbons .
- Hydrogen-bonding groups (e.g., acetamido and hydroxy in Methyl 4-acetamido-2-hydroxybenzoate) improve solubility in polar solvents, whereas the hydrophobic cyclopropylethynyl group may enhance lipid membrane permeability .
Analytical Data:
- While NMR and HRMS data for the target compound are unavailable, analogues like C1-C7 were characterized using $ ^1H $ NMR (e.g., aromatic protons at δ 7.5–8.5 ppm) and HRMS (mass accuracy < 2 ppm), suggesting similar protocols could apply .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
